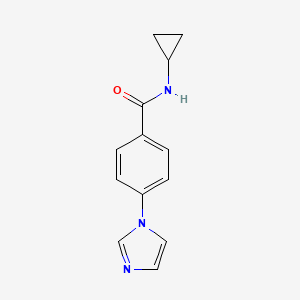![molecular formula C15H12N2O3 B7538148 2-[2-(1-Methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7538148.png)
2-[2-(1-Methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1-Methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione is a chemical compound that has been studied extensively due to its potential applications in scientific research. This compound is also known as MI-2 and has been found to have various biochemical and physiological effects.
Wirkmechanismus
MI-2 inhibits the activity of menin by binding to a specific site on the protein. This binding prevents menin from interacting with other proteins, which is necessary for its normal function. By inhibiting menin activity, MI-2 may be able to prevent the development and progression of certain types of cancer.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research and anti-inflammatory therapy, MI-2 has also been found to have other biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in certain cancer cells and to inhibit the growth of tumor cells. MI-2 has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MI-2 is its specificity for menin, which makes it a useful tool for studying the role of this protein in cancer development. However, MI-2 has some limitations as well. It is relatively unstable and can degrade over time, which can make it difficult to work with in lab experiments. Additionally, MI-2 has not yet been extensively studied in vivo, so its potential effects on living organisms are not yet fully understood.
Zukünftige Richtungen
There are many potential future directions for research involving MI-2. One area of interest is the development of more stable analogs of MI-2 that can be used more easily in lab experiments. Another area of interest is the study of MI-2's potential applications in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the potential effects of MI-2 on living organisms and to determine its safety and efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of 2-[2-(1-Methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione involves the reaction of 3-methylpyrrole with maleic anhydride in the presence of a catalyst. The resulting product is then treated with hydrazine hydrate to yield MI-2.
Wissenschaftliche Forschungsanwendungen
MI-2 has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of a protein called menin, which is involved in the development of certain types of cancer. MI-2 has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[2-(1-methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-16-7-6-10(8-16)13(18)9-17-14(19)11-4-2-3-5-12(11)15(17)20/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVUHCSSXRLJJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1-Methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,4-difluorophenyl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7538067.png)
![N-[(2,4-difluorophenyl)methyl]-N-methyl-5-pyrrolidin-1-ylsulfonylpyridin-2-amine](/img/structure/B7538071.png)

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]acetamide](/img/structure/B7538096.png)


![N-methyl-N-[2-(3-methylphenoxy)ethyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7538112.png)
![N-methyl-N-[2-(3-methylphenoxy)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7538126.png)
![4-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperazin-2-one](/img/structure/B7538134.png)


![N-[(2-chlorophenyl)methyl]-2-oxochromene-6-sulfonamide](/img/structure/B7538165.png)

![4-Carbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-5'-carboxylic Acid Ethyl Ester](/img/structure/B7538185.png)